Trimethyl((phenylseleno)methyl)silane: A Strategic Reagent for Homologation and Vinyl Selenide Synthesis
Trimethyl((phenylseleno)methyl)silane: A Strategic Reagent for Homologation and Vinyl Selenide Synthesis
Abstract Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) is a bifunctional organometallic reagent that serves as a linchpin in modern organic synthesis. Characterized by the synergistic stabilization of carbanions by adjacent silicon and selenium atoms, this compound acts as a versatile building block for the stereoselective synthesis of vinyl selenides via Peterson olefination. Furthermore, it functions as a synthetic equivalent for the formyl anion, enabling one-carbon homologation sequences. This guide provides a comprehensive technical analysis of its properties, synthesis, reaction mechanisms, and experimental handling.
Introduction: The Silicon-Selenium Synergy
Trimethyl((phenylseleno)methyl)silane represents a class of reagents where a methylene bridge connects two heteroatoms capable of stabilizing negative charge: a silicon atom (via
Upon deprotonation, the resulting
Physicochemical Properties[1][2][3][4][5]
The following data characterizes the standard grade of Trimethyl((phenylseleno)methyl)silane used in research applications.
| Property | Value | Notes |
| CAS Number | 56253-60-2 | |
| Molecular Formula | C₁₀H₁₆SeSi | |
| Molecular Weight | 243.29 g/mol | |
| Appearance | Clear to pale yellow liquid | Oxidizes to selenoxide upon prolonged air exposure |
| Boiling Point | 92–93 °C @ 5 mmHg | Also cited as 51–53 °C @ 0.3 mmHg |
| Density | 1.196 g/cm³ @ 20 °C | |
| Refractive Index ( | 1.5515 – 1.5555 | |
| Solubility | Soluble in THF, Et₂O, Benzene | Decomposes in protic solvents under acidic conditions |
| Stability | Moisture Sensitive | Store under Argon/Nitrogen at 2–8 °C |
Synthesis & Preparation
Core Principle: The synthesis relies on a nucleophilic substitution (
Mechanistic Pathway[4][6][7][8][9]
-
Generation of Nucleophile: Diphenyl diselenide (PhSeSePh) is reduced by sodium metal or sodium borohydride to generate the highly nucleophilic sodium phenylselenolate (PhSeNa).
-
Alkylation: The PhSeNa species attacks (chloromethyl)trimethylsilane (ClCH₂SiMe₃), displacing the chloride ion.
Detailed Synthetic Protocol
Note: All steps must be performed under an inert atmosphere (Ar or N₂) due to the air-sensitivity of selenolate intermediates.
-
Reagents:
-
Diphenyl diselenide (10 mmol)
-
Sodium metal (22 mmol, dispersion or small pieces)
-
(Chloromethyl)trimethylsilane (20 mmol)
-
Anhydrous THF (50 mL)
-
-
Procedure:
-
Step A (Reduction): Suspend sodium metal in anhydrous THF. Add diphenyl diselenide slowly. The solution will turn from yellow to colorless (or faint yellow) as the Se–Se bond cleaves and PhSeNa forms. Stir for 2–3 hours at reflux or until sodium is consumed.
-
Step B (Alkylation): Cool the mixture to 0 °C. Add (chloromethyl)trimethylsilane dropwise via syringe.
-
Step C (Reaction): Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (NaCl) will form.
-
Step D (Workup): Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Step E (Purification): Distill the crude oil under reduced pressure (approx. 92 °C @ 5 mmHg) to obtain the pure product.
-
Reactivity Profile & Mechanisms[9][10][11]
The utility of PhSeCH₂SiMe₃ is defined by its ability to undergo Peterson Olefination to form vinyl selenides.
Lithiation
Treatment with n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) in THF at -78 °C cleanly removes a methylene proton.
Peterson Olefination Mechanism
The lithiated species adds to aldehydes or ketones to form a
-
Basic Conditions (Syn-Elimination): If the intermediate alkoxide is heated or treated with excess base (KH), it undergoes a concerted syn-elimination via a 4-membered oxasiletanide transition state.
-
Acidic Conditions (Anti-Elimination): Treatment with acid (AcOH or H₂SO₄) promotes anti-elimination.[1]
However, for PhSeCH₂SiMe₃, the reaction is often quenched and treated to yield vinyl selenides (PhSe–CH=CR₂).
Mechanistic Diagram (Graphviz)
Figure 1: Reaction pathway from precursor to vinyl selenide and homologous aldehyde.[1]
Applications in Synthesis
Synthesis of Vinyl Selenides
Vinyl selenides are valuable intermediates. They act as masked carbonyls or can participate in transition-metal-catalyzed cross-coupling (e.g., Kumada or Suzuki-type reactions) to form substituted alkenes.
One-Carbon Homologation
PhSeCH₂SiMe₃ serves as a formyl anion equivalent .
-
Formation: Convert aldehyde
to vinyl selenide . -
Hydrolysis: The vinyl selenide is hydrolyzed (often using HgCl₂ or acid) to yield the homologous aldehyde
. This provides a reliable alternative to Wittig reactions using methoxymethylenetriphenylphosphorane, particularly when milder conditions are required.
Experimental Protocol: Peterson Olefination[4][7][9][11]
Objective: Synthesis of 1-Phenyl-2-(phenylseleno)ethene from Benzaldehyde.
-
Lithiation:
-
In a flame-dried flask under Argon, dissolve Trimethyl((phenylseleno)methyl)silane (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cool to -78 °C.
-
Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes. The solution usually turns yellow/orange.
-
-
Addition:
-
Add Benzaldehyde (1.0 equiv) dropwise at -78 °C.
-
Stir for 1 hour at -78 °C, then allow to warm to 0 °C over 2 hours.
-
-
Elimination:
-
Note: Spontaneous elimination often occurs upon warming. If isolation of the
-hydroxysilane is not required, proceed to workup. -
Quench with saturated NH₄Cl solution.
-
Extract with diethyl ether. Dry organic layer over Na₂SO₄.
-
-
Purification:
-
Flash chromatography on silica gel (Hexanes/EtOAc) yields the vinyl selenide (mixture of E and Z isomers).
-
Safety & Handling (E-E-A-T)
-
Selenium Toxicity: Organoselenium compounds are toxic if ingested or inhaled. Chronic exposure can lead to selenosis. All manipulations must occur in a well-ventilated fume hood.
-
Stench: While less volatile than lower molecular weight selenides, PhSeCH₂SiMe₃ and its byproducts (PhSeH) possess a penetrating, disagreeable odor. Use bleach (sodium hypochlorite) to oxidize and deodorize glassware and spills immediately.
-
Waste Disposal: Segregate all selenium waste. Do not mix with general organic waste. Dispose of according to hazardous waste regulations for heavy metals/metalloids.
References
-
Synthesis via Nucleophilic Substitution
-
Peterson Olefination Mechanism
-
Physical Properties & NMR Data
-
PubChem. (n.d.). Trimethyl((phenylseleno)methyl)silane Compound Summary. National Library of Medicine. Link
-
-
Vinyl Selenide Utility
Sources
- 1. Peterson Olefination | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]
- 7. CN106117258A - A kind of preparation method of trifluoromethyl (trimethyl) silane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
